Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC15793853
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O2 |
|---|---|
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | tert-butyl 4-(cyanomethyl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-7,9-10H2,1-3H3 |
| Standard InChI Key | NJJFUZOFOKXFDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (C₁₃H₂₂N₂O₂, molecular weight 238.33 g/mol) consists of an azepane ring—a saturated seven-membered heterocycle with one nitrogen atom—substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group and at the 4-position with a cyanomethyl (-CH₂CN) side chain. The Boc group enhances steric protection of the amine, while the cyanomethyl moiety introduces reactivity for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₂ |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | tert-butyl 4-(cyanomethyl)azepane-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CC#N |
| InChIKey | UVJNRYODEFAKAP-UHFFFAOYSA-N |
The compound’s stereochemistry is undefined in most commercial sources, suggesting it is typically synthesized as a racemic mixture or with undefined configuration.
Synthetic Methodologies
General Synthetic Strategies
The synthesis of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate is inferred from analogous routes for azepane derivatives. A patent (CN105017244A) describes a related synthesis using anti-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate as a precursor . Key steps include:
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Cyano Reduction: Catalytic hydrogenation of the nitrile group using Raney nickel under inert atmospheres.
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Ring Closure: Intramolecular cyclization facilitated by polar aprotic solvents (e.g., methanol or ethanol) at 20–60°C .
Table 2: Comparison of Synthetic Routes for Azepane Derivatives
Challenges in Synthesis
The tert-butyl ester’s bulkiness may hinder ring-closure reactions, necessitating optimized reaction conditions . Additionally, stereocontrol at the 4-position remains a challenge, as competing pathways may yield cis/trans mixtures requiring chromatographic separation .
Comparison with Related Compounds
tert-Butyl 4-Hydrazinylazepane-1-carboxylate
This analog (C₁₁H₂₃N₃O₂, molecular weight 229.32 g/mol) replaces the cyanomethyl group with a hydrazine moiety, enhancing its utility in heterocycle formation (e.g., pyrazoles). Unlike the cyanomethyl derivative, it undergoes condensation reactions with carbonyl compounds.
Piperidine vs. Azepane Derivatives
Piperidine analogs (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate) exhibit similar reactivity but differ in ring strain and conformational flexibility, affecting target binding . Azepanes’ larger ring size may improve selectivity for certain enzymes.
Future Directions and Research Gaps
Stereoselective Synthesis
Developing asymmetric catalytic methods to access enantiopure tert-butyl 4-(cyanomethyl)azepane-1-carboxylate could enable structure-activity relationship (SAR) studies for drug discovery .
Biological Screening
Prioritizing in vitro assays to evaluate kinase inhibition, GPCR modulation, and cytotoxicity would clarify its therapeutic potential.
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